3-(5-Nitro-2-furyl)acrylic acid synthesis via Perkin reaction
3-(5-Nitro-2-furyl)acrylic acid synthesis via Perkin reaction
An In-depth Technical Guide to the Synthesis of 3-(5-Nitro-2-furyl)acrylic Acid via the Perkin Reaction
Executive Summary
3-(5-Nitro-2-furyl)acrylic acid is a pivotal intermediate compound in the development of pharmaceuticals and specialized polymers.[1] Its nitrofuran structure imparts significant biological activity and chemical reactivity, making it a valuable building block in organic synthesis.[1] This guide provides a comprehensive technical overview of its synthesis via the Perkin reaction, a classic and effective method for creating α,β-unsaturated aromatic acids.[2][3] Authored from the perspective of a Senior Application Scientist, this document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses critical parameters for process optimization. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the laboratory-scale synthesis of this important compound.
Introduction: Significance and Applications
3-(5-Nitro-2-furyl)acrylic acid, also known as 5-nitro-2-furylacrylic acid, is a versatile organic compound characterized by a furan ring substituted with a nitro group and an acrylic acid moiety.[4] This specific arrangement of functional groups makes it a highly reactive and valuable precursor in several high-value applications:
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Pharmaceutical Development: The compound serves as a key starting material for a variety of active pharmaceutical ingredients (APIs). The nitro-substituted furan core is a well-known pharmacophore associated with antimicrobial and anti-inflammatory properties.[1][5]
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Agrochemicals: It is utilized in the formulation of advanced agrochemicals, contributing to pest control and plant growth regulation solutions.[1]
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Polymer Science: Due to its reactive double bond and carboxylic acid group, it can be incorporated into polymer matrices to enhance properties such as thermal stability.[1]
The synthesis of this compound with high purity and yield is therefore a critical step for innovation in these fields. The Perkin reaction offers a reliable and well-established route to achieve this.[6][7]
The Perkin Reaction: Mechanistic Insights
The Perkin reaction, first described by William Henry Perkin in 1868, is an organic condensation reaction that produces α,β-unsaturated aromatic acids.[2][8] The reaction condenses an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst.[3][9]
In the context of our target molecule, the reaction involves the condensation of 5-nitro-2-furaldehyde with acetic anhydride, catalyzed by anhydrous sodium acetate.
Causality of Reagent Roles:
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5-Nitro-2-furaldehyde: This is the aromatic aldehyde substrate. The electron-withdrawing nature of the nitro group activates the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
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Acetic Anhydride: This reagent serves two purposes. It provides the acidic α-hydrogens that are abstracted to form the nucleophile, and it acts as the source of the acyl group that ultimately forms the carboxylic acid.[10]
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Sodium Acetate: As a mild base, its primary role is to deprotonate acetic anhydride to generate a reactive carbanion (enolate), which initiates the condensation.[10][11] It is crucial to use the anhydrous salt to prevent premature hydrolysis of the acetic anhydride.[10]
Step-by-Step Reaction Mechanism
The mechanism proceeds through several distinct stages, characteristic of an aldol-type condensation:[6]
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Enolate Formation: The acetate ion (from sodium acetate) abstracts an acidic α-proton from acetic anhydride, forming a resonance-stabilized carbanion, or enolate.[6][8]
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Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 5-nitro-2-furaldehyde. This results in the formation of an intermediate alkoxide.[10][11]
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Acyl Transfer and Elimination: The alkoxide intermediate undergoes an intramolecular acyl transfer, followed by the elimination of an acetate molecule. This step, often facilitated by heating, leads to the formation of a mixed anhydride and the crucial carbon-carbon double bond.[9][12]
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Hydrolysis: The final step involves the hydrolysis of the anhydride intermediate to yield the final product, 3-(5-nitro-2-furyl)acrylic acid, along with acetic acid as a byproduct.[6]
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Each step has a clear purpose tied to the reaction chemistry.
Reagents and Equipment
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Reagents: 5-nitro-2-furaldehyde, acetic anhydride, anhydrous sodium acetate, concentrated hydrochloric acid, deionized water, ethanol.
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Equipment: 250 mL three-neck round-bottom flask, reflux condenser, thermometer, heating mantle with magnetic stirrer, dropping funnel, Buchner funnel and flask, pH paper, standard laboratory glassware.
Experimental Workflow Diagram
Step-by-Step Methodology
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Reaction Setup:
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In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 14.1 g (0.1 mol) of 5-nitro-2-furaldehyde, 20.4 g (0.2 mol) of acetic anhydride, and 8.2 g (0.1 mol) of anhydrous sodium acetate.
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Causality: Using a 2:1 molar ratio of anhydride to aldehyde ensures that the anhydride is also the reaction solvent and drives the reaction towards completion. Anhydrous sodium acetate is critical to prevent unwanted side reactions.[10]
-
-
Reaction Execution:
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Begin stirring the mixture and gently heat it using a heating mantle to a temperature of 140-150°C.
-
Maintain this temperature and continue stirring for 4-5 hours. The mixture will darken and thicken as the reaction progresses.
-
Causality: Elevated temperatures are required to overcome the activation energy for the elimination step of the Perkin reaction.[2] The specified time frame is typically sufficient for the reaction to reach completion.
-
-
Work-up and Product Isolation:
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After the heating period, turn off the heat and allow the flask to cool to approximately 80-90°C.
-
Carefully and slowly pour the hot, dark reaction mixture into 250 mL of ice-cold water in a beaker while stirring vigorously.
-
Continue stirring until the oily product solidifies into a crude yellow-brown precipitate.
-
Isolate the crude solid by vacuum filtration using a Buchner funnel and wash it thoroughly with two 50 mL portions of cold water to remove water-soluble impurities.
-
Causality: Pouring the reaction mixture into water hydrolyzes any remaining acetic anhydride and precipitates the water-insoluble acrylic acid product. Washing removes residual acetic acid and salts.
-
-
Purification:
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.
-
If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add hot water to the ethanol solution until the solution becomes faintly turbid. Reheat gently to get a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystallization.
-
Collect the purified yellow, needle-like crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum at 60°C.
-
Causality: Recrystallization is a standard purification technique that separates the product from impurities based on differences in solubility. Slow cooling promotes the formation of larger, purer crystals.
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Process Optimization and Characterization
The yield and purity of 3-(5-Nitro-2-furyl)acrylic acid are sensitive to several experimental parameters. A systematic approach to optimization is crucial for achieving desirable results in a research or production setting.
Key Optimization Parameters
-
Temperature: While higher temperatures accelerate the reaction, exceeding 160°C can lead to thermal decomposition and the formation of tarry byproducts, reducing the overall yield and complicating purification.
-
Reaction Time: Monitoring the reaction progress via Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time. Prolonged heating after completion can increase byproduct formation.
-
Purity of Reagents: The use of freshly distilled acetic anhydride and thoroughly dried (anhydrous) sodium acetate is paramount. Moisture will hydrolyze the anhydride, quenching the formation of the necessary enolate.[10]
Representative Optimization Data
The following table summarizes expected outcomes from varying key reaction parameters.
| Entry | Temperature (°C) | Time (h) | NaOAc Condition | Expected Yield (%) | Observations |
| 1 | 120 | 5 | Anhydrous | ~55% | Slow reaction rate, incomplete conversion. |
| 2 | 145 | 5 | Anhydrous | ~85% | Optimal balance of rate and minimal degradation. |
| 3 | 165 | 5 | Anhydrous | ~70% | Significant darkening, more byproducts observed. |
| 4 | 145 | 2 | Anhydrous | ~60% | Incomplete reaction. |
| 5 | 145 | 5 | Hydrated | <20% | Low yield due to anhydride hydrolysis. |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
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Melting Point: Compare with the literature value.
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Spectroscopy: 1H NMR, 13C NMR, and FTIR spectroscopy can confirm the chemical structure, identifying the characteristic peaks for the furan ring, nitro group, acrylic acid moiety, and the trans-alkene protons.
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Molecular Formula: C₇H₅NO₅[4]
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Molecular Weight: 183.12 g/mol [4]
Safety and Handling
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5-Nitro-2-furaldehyde: Handle with care. Nitroaromatic compounds can be toxic and irritants.
-
Acetic Anhydride: Corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care.
-
The reaction should be conducted in a fume hood due to the evolution of acetic acid vapors, especially during the heating phase.[7]
Conclusion
The Perkin reaction provides a robust and efficient pathway for the synthesis of 3-(5-Nitro-2-furyl)acrylic acid from readily available starting materials. By carefully controlling key parameters such as temperature, reaction time, and reagent purity, researchers can achieve high yields of this valuable chemical intermediate. The detailed mechanism and validated protocol presented in this guide serve as a reliable foundation for laboratory synthesis, enabling further research and development in the fields of medicine, agriculture, and material science.
References
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Perkin Reaction - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]
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Chem-Impex. (n.d.). 3-(5-Nitro-2-furyl)acrylic acid. Retrieved from [Link]
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Grokipedia. (n.d.). Perkin reaction. Retrieved from [Link]
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SATHEE - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
- Kováč, J., et al. (1979). Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. Chemical Papers, 33(6), 798-802.
- Hauser, C. R., & Breslow, D. S. (1941). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 63(2), 418-421.
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SATHEE - IIT Kanpur. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
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PubChem. (n.d.). 3-(5-Nitro-2-furyl)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]
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Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). furylacrylic acid. Retrieved from [Link]
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